Bromo(dimethyl)sulfanium iodide

Description

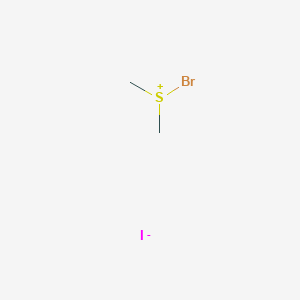

Bromo(dimethyl)sulfanium iodide is a sulfonium salt with the molecular formula [(CH₃)₂SBr]I. Sulfonium salts consist of a positively charged sulfur atom bonded to three organic groups and a halide counterion. In this compound, the sulfur center is bonded to two methyl groups and one bromine atom, forming the [(CH₃)₂SBr]⁺ cation, with iodide (I⁻) as the counterion .

Properties

CAS No. |

824940-86-5 |

|---|---|

Molecular Formula |

C2H6BrIS |

Molecular Weight |

268.95 g/mol |

IUPAC Name |

bromo(dimethyl)sulfanium;iodide |

InChI |

InChI=1S/C2H6BrS.HI/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 |

InChI Key |

NLCYVEOWISOMNU-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)Br.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dimethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with bromine in the presence of an iodide source. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

(CH3)2S+Br2+I−→(CH3)2SBr+I−

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control of reaction conditions and minimizes the risks associated with handling bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Bromo(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiolates, amines, or alkoxides can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dimethyl sulfide.

Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Bromo(dimethyl)sulfanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromo(dimethyl)sulfanium iodide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic addition to electrophiles, followed by intramolecular cyclization or substitution reactions. The sulfonium ylide acts as a nucleophile, attacking carbonyl compounds or other electrophiles to form zwitterionic intermediates, which then collapse to form the final products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonium Salts

| Compound | Substituents on Sulfur | Counterion | Key Features |

|---|---|---|---|

| This compound | 2 CH₃, 1 Br | I⁻ | Electrophilic S, halogen exchange |

| 2-Carboxyethyl(dimethyl)sulfanium bromide | 2 CH₃, 1 CH₂CH₂COOH | Br⁻ | Carboxylic acid functionality |

| Dimethyl(phenyl)sulfanium perfluorobutanesulfonate | 2 CH₃, 1 C₆H₅ | CF₃CF₂CF₂CF₂SO₃⁻ | Aromatic substituent, fluorinated anion |

| Trimethylsulfonium iodide | 3 CH₃ | I⁻ | Simpler structure, higher symmetry |

Key Observations :

- The iodide counterion (softer than Br⁻) may improve solubility in less polar solvents compared to bromide analogs .

Reactivity and Kinetic Behavior

Table 2: Reactivity Comparison of Halogen-Substituted Sulfonium Salts

Key Observations :

- This compound is expected to exhibit higher reactivity in copper-catalyzed reactions compared to iodo analogs due to the weaker C–Br bond .

- Unlike trimethylsulfonium iodide, the bromo substituent enables halogen exchange, as seen in analogous bromoamides .

Spectroscopic and Analytical Properties

highlights that bromo and iodide compounds exhibit significant absorption at lead (Pb) resonance lines (2170 and 2833 Å), which could aid in analytical differentiation . For example:

- This compound : Absorption at 2170 Å (characteristic of Br) and 2833 Å (I⁻).

- Chloro(dimethyl)sulfanium iodide : Absorption at 2170 Å (Cl) but weaker due to lower atomic mass.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.